3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
Overview
Description
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride is a compound that contains an anionically activatable trifluoromethyl group . It is a versatile building block for the microwave-assisted synthesis of 3-substituted 1H-pyrazolo[3,4-b]pyridines .
Synthesis Analysis
The synthesis of this compound and its derivatives has been used in the agrochemical and pharmaceutical industries . A new metal-free method for the rapid, productive, and scalable preparation of 3-trifluoromethyl pyrroles has been developed .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C8H7F3N2.ClH/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6;/h1,3,12H,2,4H2;1H
. The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used in the protection of crops from pests . The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 147.10 g/mol . Its IUPAC name is 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride . The InChI code is 1S/C8H7F3N2.ClH/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6;/h1,3,12H,2,4H2;1H
.
Scientific Research Applications
Synthetic Utility in Pesticides and Pharmaceuticals 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride exhibits significant relevance in the synthesis of various compounds. For instance, its close relative, 2,3-Dichloro-5-trifluoromethyl pyridine, is prominently utilized in the synthesis of pesticides, reflecting the compound's significance in agrichemical industries (Lu Xin-xin, 2006). Similarly, 6,7-Dihydro-5H-cyclopenta[b] pyridine, akin to the queried compound, finds applications in the pharmaceutical sector, particularly in the development of bactericides, antimicrobials, and synthetic resins (Fu Chun, 2007).
Chemical Synthesis and Structural Analysis In the realm of chemical synthesis and structural analysis, various derivatives of pyridine and pyrrolopyridine, such as 5H-Chromeno[2,3-b]pyridines, have been synthesized, showcasing their versatility in chemical reactions and potential in various industrial applications. These compounds are recognized for their industrial, biological, and medicinal properties, emphasizing their broad spectrum of utility (Y. E. Ryzhkova et al., 2023). Additionally, structural studies of related compounds like isoxazolo[5,4-b]pyridin-6(7H)-ones have contributed to our understanding of heterocyclic systems, which are pivotal in the development of new chemical entities (M. Suárez et al., 2000).
Synthesis of Novel Compounds The synthesis of novel compounds using 3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride and its analogs underscores the compound's significance in medicinal chemistry. For example, the preparation of 6,7‐dihydro‐2‐methoxy‐4‐(substituted)‐5H ‐benzo[6,7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile illustrates the compound's role in generating new chemical structures, potentially paving the way for the discovery of new drugs (A. Moustafa & A. S. Girgis, 2007).
Safety And Hazards
The compound is considered hazardous. It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The compound and its derivatives have been used in the agrochemical and pharmaceutical industries. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
properties
IUPAC Name |
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2.ClH/c9-8(10,11)6-1-5-2-12-4-7(5)13-3-6;/h1,3,12H,2,4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAXHHHALDAFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733836 | |
Record name | 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride | |
CAS RN |
1158357-67-5 | |
Record name | 3-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50733836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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